7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a 2-ethoxyethyl group at position 7 and a 3-methylpiperidin-1-yl substituent at position 8. The molecular formula is C₁₇H₂₅N₅O₃ (MW: 359.42 g/mol). Its structural modifications aim to optimize pharmacokinetic properties, such as solubility and receptor binding, compared to simpler purine analogs.
Properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-4-24-9-8-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-7-5-6-11(2)10-20/h11H,4-10H2,1-3H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFILXMTSNTHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes involving CDK2.
Medicine: Its potential as a CDK2 inhibitor makes it a candidate for cancer treatment research.
Mechanism of Action
The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the inhibition of CDK2. CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex .
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Insights
- CNS Activity vs. Peripheral Effects : Analogs like 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethylpurine-2,6-dione () show abolished CNS activity but retain analgesic effects, suggesting that bulky substituents at position 8 reduce brain penetration. The target compound’s 3-methylpiperidin-1-yl group may similarly minimize CNS side effects .
- Antithrombotic Applications : The piperazin-1-yl-substituted analog () highlights the role of nitrogen-rich substituents in targeting platelet receptors. The target compound’s 3-methylpiperidine group could offer analogous benefits with improved metabolic stability .
Physicochemical Properties
- Solubility : The 2-ethoxyethyl group in the target compound likely enhances aqueous solubility compared to lipophilic benzyl or cinnamyl substituents (e.g., : 7-cinnamyl analog, MW 380.44) .
- Metabolic Stability : Thioether-linked substituents (e.g., 8-((2-oxopropyl)thio), ) may be susceptible to oxidation, whereas the target compound’s ether and piperidine groups could confer better stability .
Biological Activity
7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Its unique structural features, including an ethoxyethyl group and a piperidine moiety, suggest potential biological activities that warrant investigation. This article reviews its biological activity, focusing on its mechanism of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 356.46 g/mol. The presence of nitrogen and oxygen functional groups in its structure is significant for its reactivity and interaction with biological systems. The structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₄O₃ |
| Molecular Weight | 356.46 g/mol |
| Chemical Class | Purine derivative |
| Physical Appearance | White or pale yellow powder |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulator , mimicking natural substrates due to its purine structure.
Potential Mechanisms Include:
- Enzyme Inhibition : It may inhibit enzymes involved in purine metabolism or other pathways by binding to active sites.
- Nucleic Acid Interaction : The compound could integrate into nucleic acids, potentially affecting replication and transcription processes.
Biological Activity and Therapeutic Applications
Research indicates that this compound has several potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that purine derivatives can exhibit antitumor properties by interfering with DNA synthesis in cancer cells.
- Antiviral Properties : Similar compounds have been investigated for their ability to inhibit viral replication.
- Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Antitumor Activity
A study conducted on structurally similar purine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Case Study 2: Antiviral Activity
Research on another purine derivative indicated effective inhibition of viral replication in vitro. This suggests that this compound could be evaluated for similar antiviral properties .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their unique properties and potential activities:
| Compound Name | Unique Features | Potential Activities |
|---|---|---|
| 7-(2-butoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine | Similar ethoxy group | Enhanced lipophilicity |
| 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine | Hydroxy group instead of ethoxy | Increased hydrogen bonding |
| 7-(propyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine | Propyl group at the 7-position | Different pharmacokinetic profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
